
(1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a pyrazole moiety The compound’s stereochemistry is defined by the (1S) configuration, indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed via hydrogenation of benzene derivatives or through cyclization reactions involving alkenes.
Coupling Reaction: The pyrazole moiety is then coupled with the cyclohexane ring using a suitable coupling agent, such as a Grignard reagent or organolithium compound, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Catalysts and solvents used in the process must be chosen to minimize environmental impact and enhance reaction efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or aldehydes using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Agriculture: It may be used in the development of agrochemicals or pesticides.
Wirkmechanismus
The mechanism of action of (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s effects are mediated through binding interactions, which can alter the conformation and function of the target molecules, leading to physiological responses.
Vergleich Mit ähnlichen Verbindungen
(1R)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol: The enantiomer of the compound, differing in stereochemistry.
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanone: A ketone derivative with similar structural features.
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexanol: A structural isomer with different substitution patterns.
Uniqueness: (1S)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrazole ring and a cyclohexane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(1S)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h11-12,15H,4-7H2,1-3H3/t11?,12-/m0/s1 |
InChI-Schlüssel |
RFLPNMCKCPLEIC-KIYNQFGBSA-N |
Isomerische SMILES |
CC1=C(N(N=C1C)C2CCCC[C@@H]2O)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C2CCCCC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


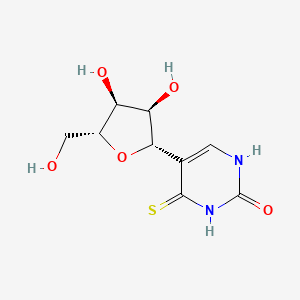
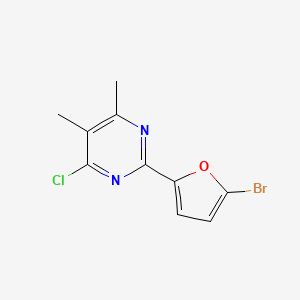
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
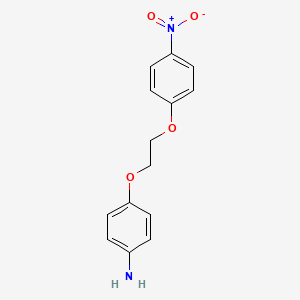
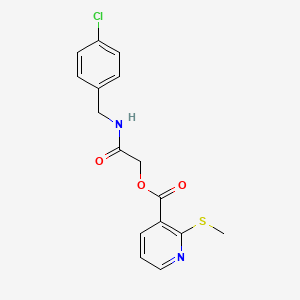


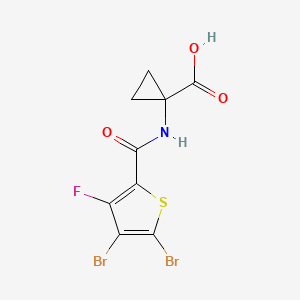
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
